molecular formula C7H9N3O2S B015126 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid CAS No. 89853-87-2

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

Cat. No.: B015126
CAS No.: 89853-87-2
M. Wt: 199.23 g/mol
InChI Key: TYAKXNHFMATCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Desmethyl Erlotinib retains the pharmacological activity of its parent compound and plays a crucial role in its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethyl Erlotinib is synthesized through the metabolic demethylation of Erlotinib. The process involves the removal of a methyl group from Erlotinib, facilitated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .

Industrial Production Methods: Industrial production of Desmethyl Erlotinib involves the large-scale synthesis of Erlotinib followed by its enzymatic or chemical demethylation. The process is optimized to ensure high yield and purity of the final product. High-performance liquid chromatography is often used to separate and purify Desmethyl Erlotinib from other metabolites .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Erlotinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives and other minor metabolites, which are often analyzed using mass spectrometry and high-performance liquid chromatography .

Scientific Research Applications

Desmethyl Erlotinib has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Erlotinib and its metabolites.

    Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its therapeutic potential in cancer treatment, particularly in overcoming resistance to Erlotinib.

    Industry: Utilized in the development of new tyrosine kinase inhibitors and other targeted therapies.

Mechanism of Action

Desmethyl Erlotinib exerts its effects by inhibiting the intracellular phosphorylation of the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and survival. The compound binds reversibly to the adenosine triphosphate binding site of the receptor, blocking its activity and leading to the suppression of tumor growth .

Comparison with Similar Compounds

Uniqueness: Desmethyl Erlotinib is unique due to its role as an active metabolite of Erlotinib, contributing significantly to the overall therapeutic effects of the parent compound. Its ability to inhibit the epidermal growth factor receptor tyrosine kinase and its involvement in overcoming resistance mechanisms make it a valuable compound in cancer research and treatment .

Properties

IUPAC Name

4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAKXNHFMATCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298259
Record name 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89853-87-2
Record name 89853-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89853-87-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.